![molecular formula C9H15NO2 B1531958 1-Cyclopentylazetidine-3-carboxylic acid CAS No. 1127402-00-9](/img/structure/B1531958.png)
1-Cyclopentylazetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Complex Molecules
Carboxylic acid derivatives like “1-Cyclopentylazetidine-3-carboxylic acid” can be used in the synthesis of complex molecules . They can be used in reactions to enlarge or expand a given structure, transform or relocate existing functional groups, and do both of these in a stereoselective fashion .
Antibacterial Activity
Azetidines, a class of compounds to which “1-Cyclopentylazetidine-3-carboxylic acid” belongs, have been studied for their antibacterial activity . They are used in the synthesis of penicillins and cephalosporins, which are classes of drugs known as β-lactams .
Drug Development
The compound could potentially be used in the development of new drugs. The β-lactam ring, which is present in azetidines, is of high medicinal value . Research is ongoing to discover new antibiotics that can tackle super bacteria .
Chemical Research
“1-Cyclopentylazetidine-3-carboxylic acid” could be used in chemical research, particularly in studies focusing on the properties and reactions of carboxylic acid derivatives .
Industrial Manufacturing
In the industrial sector, carboxylic acid derivatives are often used in the manufacturing of various products . “1-Cyclopentylazetidine-3-carboxylic acid” could potentially be used in such processes.
Educational Purposes
In educational settings, “1-Cyclopentylazetidine-3-carboxylic acid” could be used to demonstrate various chemical reactions and processes, helping students understand the properties and behaviors of carboxylic acid derivatives .
properties
IUPAC Name |
1-cyclopentylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJMXGNDKLSLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylazetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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